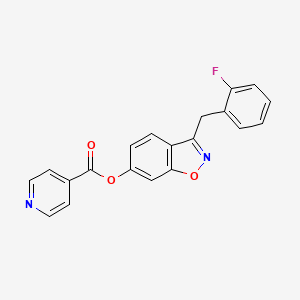![molecular formula C22H16ClNO6 B14959601 N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine typically involves multi-step organic reactions. The initial step often includes the formation of the furochromen core, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the acetylation of glycine to the furochromen derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and purity of the final product.
化学反应分析
Types of Reactions
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
- N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine
- N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine
- N-{[3-(4-methylphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine
Uniqueness
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and development.
属性
分子式 |
C22H16ClNO6 |
|---|---|
分子量 |
425.8 g/mol |
IUPAC 名称 |
2-[[2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H16ClNO6/c1-11-14-6-16-17(12-2-4-13(23)5-3-12)10-29-18(16)8-19(14)30-22(28)15(11)7-20(25)24-9-21(26)27/h2-6,8,10H,7,9H2,1H3,(H,24,25)(H,26,27) |
InChI 键 |
QFSHCSXGJQLDEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14959519.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
![N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959540.png)
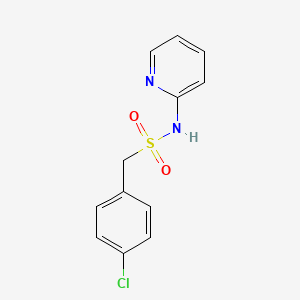
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959560.png)
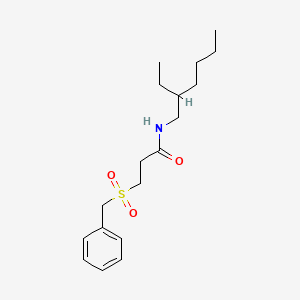
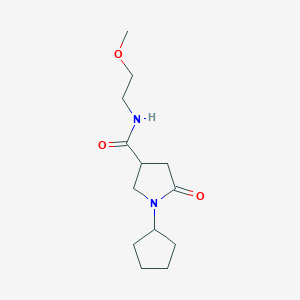
![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
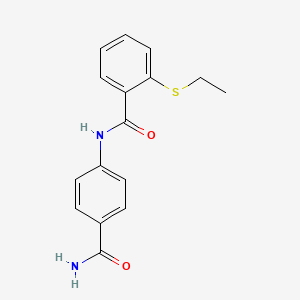
![5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959576.png)
![2-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959585.png)
